

2,3-Dimethyl-1,3-butadiene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-butadiene

Cat. No.: B165502

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

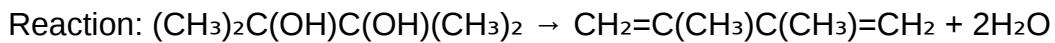
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties and key experimental protocols related to **2,3-Dimethyl-1,3-butadiene** (DMBD).

Core Properties and Data

2,3-Dimethyl-1,3-butadiene, also known as biisopropenyl, is a conjugated diene with the chemical formula C₆H₁₀.^[1]^[2]^[3] It is a colorless liquid at room temperature and serves as a valuable reagent in organic synthesis, particularly in the formation of cyclic compounds and polymers.^[2]^[4] Its significance was established early in the history of synthetic rubber, where it was polymerized to create methyl rubber.

Physicochemical Data

The fundamental properties of **2,3-Dimethyl-1,3-butadiene** are summarized in the table below for easy reference.


Property	Value
Molecular Formula	C ₆ H ₁₀ [1] [2] [3] [5] [6]
Molecular Weight	82.14 g/mol [1] [2] [7]
IUPAC Name	2,3-dimethylbuta-1,3-diene [1]
CAS Number	513-81-5 [1] [3] [5]
Appearance	Clear, colorless liquid [2] [4]
Density	0.726 g/mL at 25 °C [4] [7]
Boiling Point	68-69 °C [4] [7]
Melting Point	-76 °C [4] [7]
Refractive Index (n ²⁰ /D)	1.438 [4] [7]
Solubility	Immiscible with water; Miscible with chloroform. [2] [4]

Key Reactions and Experimental Protocols

2,3-Dimethyl-1,3-butadiene is a versatile diene, primarily utilized in cycloaddition and polymerization reactions.[\[4\]](#) Its electron-donating methyl groups enhance its reactivity in Diels-Alder reactions compared to unsubstituted 1,3-butadiene.

Synthesis via Pinacol Dehydration

A common and established method for preparing **2,3-Dimethyl-1,3-butadiene** is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[\[1\]](#)

Detailed Experimental Protocol:[\[1\]](#)

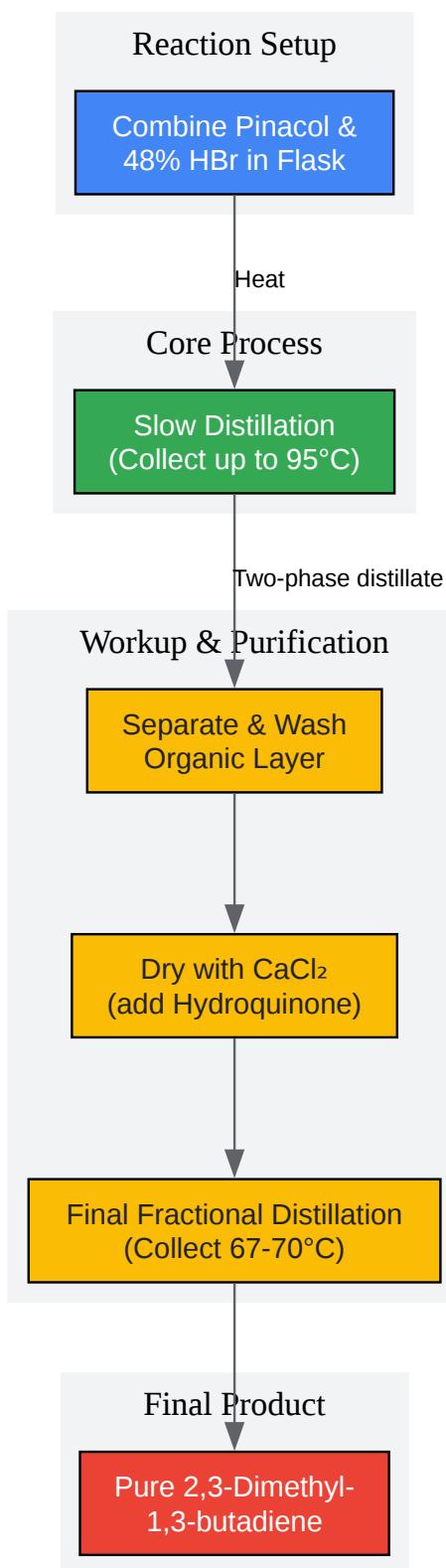
- Apparatus Setup: Assemble a 2-liter round-bottomed flask with a packed fractionating column suitable for distillation.

- Reagents: Place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid into the flask. Add a few boiling chips.
- Distillation: Heat the flask slowly. Collect the distillate that comes over up to a temperature of 95°C. This process typically takes about 2 hours. The distillate will consist of two phases.
- Workup: Separate the upper, organic layer. Wash this layer twice with 100-mL portions of water.
- Stabilization and Drying: Add 0.5 g of hydroquinone to the organic layer to inhibit polymerization and dry it overnight using 15 g of anhydrous calcium chloride.
- Final Purification: Fractionally distill the dried liquid. Collect the fraction boiling between 67–70°C. The expected yield is between 55–60 g.[1]

Diels-Alder Cycloaddition with Maleic Anhydride

The reaction between **2,3-Dimethyl-1,3-butadiene** and a dienophile like maleic anhydride is a classic example of a [4+2] cycloaddition to form a cyclohexene derivative.[4]

Reaction: $C_6H_{10} + C_4H_2O_3 \rightarrow C_{10}H_{12}O_3$ (4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride)


Detailed Experimental Protocol:[4]

- Reaction Setup: In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the freshly prepared **2,3-Dimethyl-1,3-butadiene** from the synthesis step.
- Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, leading to a rapid increase in temperature.
- Crystallization and Isolation: Once the reaction mixture cools, add 15 mL of hexanes. Warm the mixture in a hot water bath to dissolve the product.
- Filtration: Allow the solution to stand undisturbed for one minute, then perform a gravity filtration of the warm solution into a clean 25-mL Erlenmeyer flask to remove any insoluble impurities.

- Recrystallization: Cool the filtrate in an ice bath for 15 minutes to induce crystallization.
- Product Collection: Isolate the resulting crystals by vacuum filtration, washing them with a small amount (approx. 2 mL) of ice-cold hexanes.
- Drying and Analysis: Allow the crystals to air dry completely before obtaining the final weight and characterizing the product (e.g., via melting point and spectroscopy).

Visualization of Synthesis Workflow

The following diagram illustrates the key stages involved in the laboratory synthesis of **2,3-Dimethyl-1,3-butadiene** from pinacol.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **2,3-Dimethyl-1,3-butadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 4. atc.io [atc.io]
- 5. www1.udel.edu [www1.udel.edu]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2,3-Dimethyl-1,3-butadiene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165502#2-3-dimethyl-1-3-butadiene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com